4-(2-Methoxyphenyl)-1-methyl-3-pentyl-2,6-diphenylpiperidin-4-ol

Description

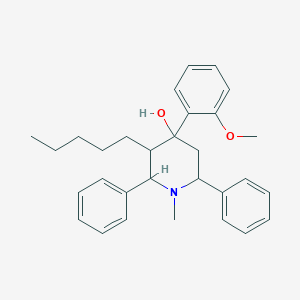

This compound belongs to the piperidine derivative family, characterized by a six-membered nitrogen-containing ring. Its structure includes:

- A piperidin-4-ol core with a hydroxyl group at the 4-position.

- Substituents:

- A 2-methoxyphenyl group (providing aromatic and electron-donating properties).

- 1-methyl, 3-pentyl, and 2,6-diphenyl groups, which influence steric bulk and lipophilicity.

The presence of multiple aromatic and alkyl groups in this compound suggests possible applications in modulating neurotransmitter systems or enzyme interactions .

Properties

Molecular Formula |

C30H37NO2 |

|---|---|

Molecular Weight |

443.6 g/mol |

IUPAC Name |

4-(2-methoxyphenyl)-1-methyl-3-pentyl-2,6-diphenylpiperidin-4-ol |

InChI |

InChI=1S/C30H37NO2/c1-4-5-8-20-26-29(24-17-11-7-12-18-24)31(2)27(23-15-9-6-10-16-23)22-30(26,32)25-19-13-14-21-28(25)33-3/h6-7,9-19,21,26-27,29,32H,4-5,8,20,22H2,1-3H3 |

InChI Key |

INXGAHHQCIHNOR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1C(N(C(CC1(C2=CC=CC=C2OC)O)C3=CC=CC=C3)C)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)-1-methyl-3-pentyl-2,6-diphenylpiperidin-4-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 2-methoxyphenyl halide.

Addition of the Methyl Group: The methyl group can be added via a methylation reaction using methyl iodide or a similar reagent.

Attachment of the Pentyl Chain: The pentyl chain can be introduced through an alkylation reaction using a pentyl halide.

Incorporation of the Phenyl Groups: The phenyl groups can be added through a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-1-methyl-3-pentyl-2,6-diphenylpiperidin-4-ol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halides, acids, and bases.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halides (e.g., bromine, chlorine), acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, amines

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

In chemistry, 4-(2-Methoxyphenyl)-1-methyl-3-pentyl-2,6-diphenylpiperidin-4-ol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its structure allows it to bind to specific receptors or enzymes, making it a valuable tool for studying biochemical pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and pharmaceutical research.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings. Its unique chemical properties make it suitable for various industrial applications, including the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-1-methyl-3-pentyl-2,6-diphenylpiperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, leading to a series of biochemical events that result in its observed effects.

Molecular Targets and Pathways

Receptors: The compound may bind to specific receptors, such as adrenergic or serotonin receptors, leading to changes in cellular signaling pathways.

Enzymes: It may inhibit or activate certain enzymes, affecting metabolic pathways and biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the HBK Series (Piperazine Derivatives)

describes a series of piperazine-based compounds (HBK14–HBK19) with structural similarities:

- Shared features: A 2-methoxyphenyl group attached to the nitrogen atom. Alkyl or aryloxyalkyl side chains (e.g., phenoxyethoxyethyl or phenoxypropyl groups).

- Key differences :

- Core structure : The HBK series uses a piperazine ring (two nitrogen atoms), while the target compound has a piperidine ring (one nitrogen). This difference alters basicity, hydrogen-bonding capacity, and conformational flexibility.

- Substituents : The target compound’s 3-pentyl and 2,6-diphenyl groups introduce greater steric hindrance compared to the HBK series’ smaller side chains.

Table 1: Structural and Functional Comparison

Comparison with Piperidin-4-one Derivatives

discusses 1-(2-chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-one , a piperidine derivative with a ketone group at the 4-position instead of a hydroxyl group.

- The 4-ketone in the analogue may enhance electrophilicity, influencing reactivity in synthetic pathways.

- Synthetic routes: Both compounds use benzene or ethanol in purification, but the target compound’s hydroxyl group may require protective strategies during synthesis .

Fluorophenyl-Piperidine Analogues

references 4-(((3R,4S)-4-(4-fluorophenyl)piperidin-3-yl)methoxy)-2-methoxyphenol, which shares:

- A piperidine core with a 4-substituent (fluorophenyl vs. hydroxyl in the target).

- A 2-methoxyphenol moiety.

- Key divergence : The fluorophenyl group in the analogue may enhance metabolic stability but reduce polarity compared to the target’s hydroxyl group.

Research Findings and Implications

- Safety considerations: While 4-phenylphenol () has documented toxicity, the target compound’s piperidine core and hydroxyl group likely alter its metabolic pathway, necessitating separate toxicological studies.

Biological Activity

The compound 4-(2-Methoxyphenyl)-1-methyl-3-pentyl-2,6-diphenylpiperidin-4-ol is a member of the piperidine class of compounds, which have garnered interest for their diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 337.5 g/mol. The structural characteristics include two phenyl groups and a methoxy substitution, which are significant for its biological activity.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities, particularly in neuropharmacology. The following sections summarize key findings related to the biological activity of this compound.

1. Dopamine Receptor Interaction

Compounds related to piperidines often exhibit interactions with dopamine receptors. A study on similar piperidine derivatives revealed that they can act as potent dopamine reuptake inhibitors, suggesting that this compound may also possess such activity . This mechanism is crucial in the context of treating disorders like depression and addiction.

The mechanisms through which this compound may exert its effects can be hypothesized based on similar compounds:

- Dopamine Reuptake Inhibition : By blocking the reuptake of dopamine, this compound could enhance dopaminergic signaling, which is beneficial in conditions like Parkinson's disease and depression.

- Antiproliferative Effects : The presence of methoxy and phenyl groups may facilitate interactions with cellular targets involved in growth regulation.

Case Study 1: Dopamine Receptor Binding

A study involving structurally related piperidine derivatives found that certain compounds exhibited high affinity for dopamine D2 receptors (Ki = 54 nM) . This suggests that this compound could similarly interact with these receptors.

Case Study 2: Cancer Cell Line Testing

Research on benzoylpiperidine derivatives highlighted their ability to inhibit cancer cell proliferation significantly. For instance, a new derivative exhibited IC50 values as low as 0.84 µM against specific cancer lines . While direct data on the target compound is lacking, these findings imply a need for further investigation into its anticancer potential.

Data Summary Table

| Property/Activity | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 337.5 g/mol |

| Dopamine Receptor Affinity (Ki) | Approx. 54 nM (inferred from related compounds) |

| Anticancer IC50 Range | 19.9 - 75.3 µM (related compounds) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.